

Table 1: Comparative Solubility of Representative Piperazinyl Ketones

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Compound of Interest

Compound Name: 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

CAS No.: 428827-12-7

Cat. No.: B2873091

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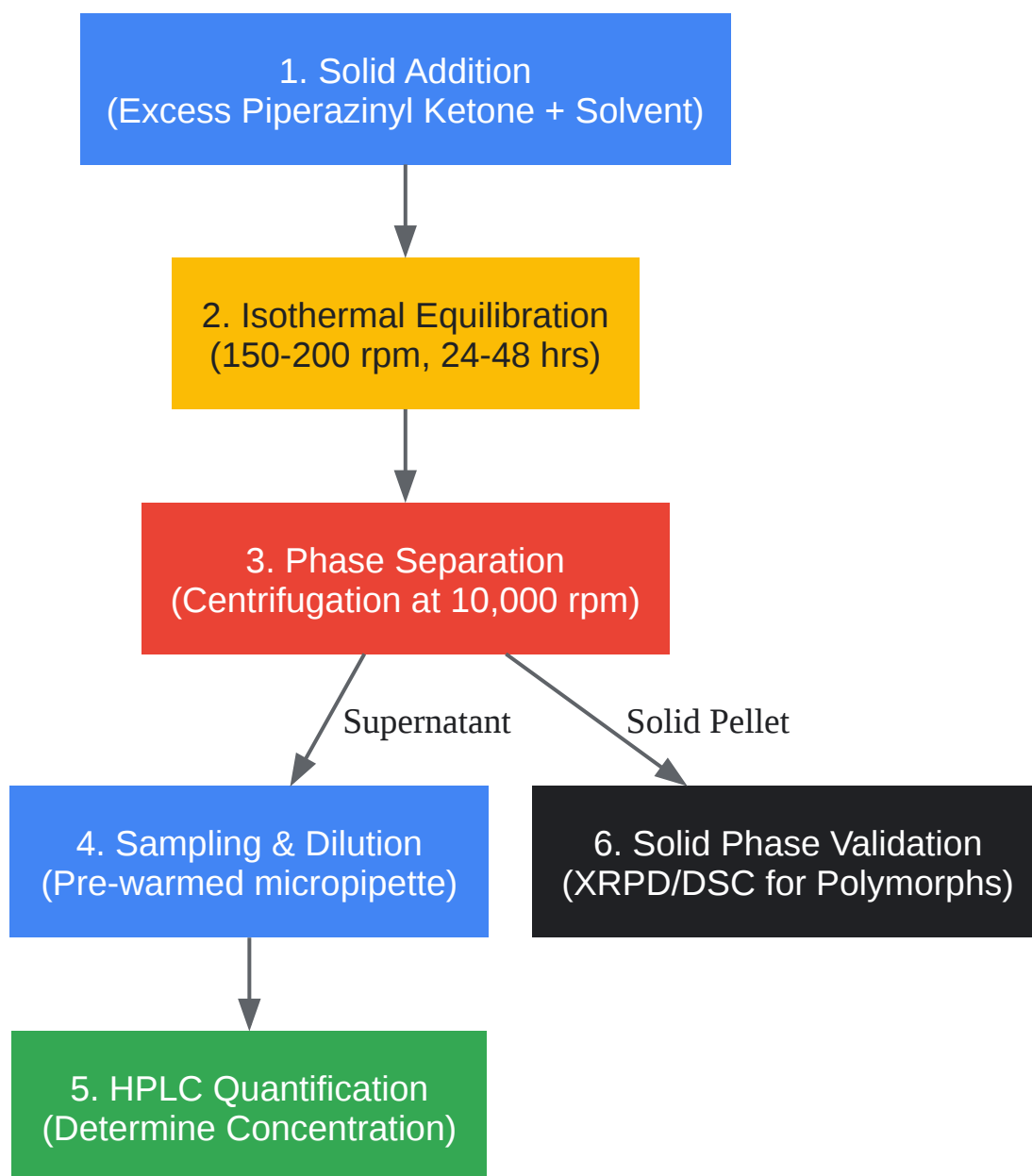
Compound	Solvent	Solubility / Qualitative Observation	Reference
1-Benzoylpiperazine	DMF (Polar Aprotic)	30 mg/mL	[2]
1-Benzoylpiperazine	DMSO (Polar Aprotic)	30 mg/mL	[2]
1-Benzoylpiperazine	Ethanol (Polar Protic)	30 mg/mL	[2]
1-(Cyclopropylcarbonyl)piperazine HCl	Methanol / Ethanol	Soluble (Optimal for recrystallization)	[3]
1-(Cyclopropylcarbonyl)piperazine HCl	Hexane / Heptane	Insoluble (Functions as an antisolvent)	[3]
1-(2-Chloroethyl)piperazine HCl	Isopropyl Alcohol	Soluble	[4]

4. Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol To ensure scientific integrity and reproducibility when determining the exact solubility of a novel piperazinyl ketone, the isothermal shake-flask method is the industry standard[4]. The following protocol is designed as a self-validating system to prevent common experimental artifacts such as supersaturation or undetected polymorphic shifts.

Step-by-Step Protocol:

- **Preparation of Excess Solid:** Add a visually confirmed excess amount of the piperazinyl ketone to a sealed glass vial containing a precise volume (e.g., 5.0 mL) of the target organic solvent.
- **Isothermal Equilibration:** Submerge the vial in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate continuously at 150–200 rpm for 24 to 48 hours. Causality: This extended duration is critical to overcome activation energy barriers and ensure the system reaches true thermodynamic equilibrium, rather than a metastable kinetic state[4].

- **Phase Separation:** Remove the vial and allow the undissolved solid to settle isothermally for 2 hours. Centrifuge an aliquot of the suspension at 10,000 rpm for 10 minutes using a temperature-controlled centrifuge to cleanly separate the saturated supernatant from the solid pellet.
- **Sampling and Dilution:** Extract a precise volume of the clear supernatant using a pre-warmed micropipette. **Causality:** Pre-warming the pipette tip prevents a sudden temperature drop, which would cause immediate precipitation of the solute and artificially lower the measured concentration. Dilute the aliquot immediately in a compatible analytical solvent.
- **Quantification:** Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection, calculating the concentration against a validated calibration curve.
- **Solid Phase Validation (Critical Step):** Recover the residual solid pellet and analyze it using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). **Causality:** This self-validating step confirms that the solid phase has not converted into a different polymorph or formed a solvate during equilibration, which would fundamentally alter the thermodynamic solubility limit being measured.



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Step-by-step workflow of the self-validating isothermal shake-flask solubility protocol.

5. Conclusion The comparative solubility of piperazinyl ketones in organic solvents highlights their versatile physicochemical nature. By leveraging the hydrogen-bonding capacity of the piperazine ring and the dipole interactions of the ketone moiety, researchers can strategically select polar aprotic solvents (like DMSO and DMF) for high-concentration assays, or polar protic solvents (like ethanol) for purification workflows. Adhering to rigorous, self-validating

experimental protocols ensures that solubility data remains reliable and actionable throughout the drug development lifecycle.

References

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